7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanamide.
Introduction of the Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Chlorobut-2-en-1-yl Group: This step involves the addition of the chlorobut-2-en-1-yl group through a thiol-ene reaction, where the thiol group reacts with the alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the chlorobut-2-en-1-yl group, converting it to a single bond.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated butyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinally, compounds with a purine core are often explored for their antiviral, anticancer, and anti-inflammatory properties. This specific compound could be a candidate for drug development studies.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved would be elucidated through detailed biochemical and cellular studies.
Comparison with Similar Compounds
Similar Compounds
7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a fluorine atom instead of chlorine.
8-(3-chloropropylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar but with a different alkyl chain length and position.
Uniqueness
The uniqueness of 7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H16Cl2N4O2S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-10(18)7-8-26-17-20-14-13(15(24)21-16(25)22(14)2)23(17)9-11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,21,24,25)/b10-7+ |
InChI Key |
JJHSEVKOQRTZBD-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C)/Cl |
Canonical SMILES |
CC(=CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C)Cl |
Origin of Product |
United States |
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